N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
Description
N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by a central triazine ring substituted at positions 2, 4, and 5. The compound features:
- Position 4: A phenyl group (N4-substituent), which may enhance π-π stacking interactions in biological systems.
- Position 6: A morpholino moiety, a heterocyclic amine known to improve solubility and modulate pharmacokinetic properties .
Properties
IUPAC Name |
2-N-(4-butylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-2-3-7-18-10-12-20(13-11-18)25-22-26-21(24-19-8-5-4-6-9-19)27-23(28-22)29-14-16-30-17-15-29/h4-6,8-13H,2-3,7,14-17H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZHNBXPZNVXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of the 4-butylphenyl, morpholino, and phenyl groups is achieved through nucleophilic substitution reactions. For instance, cyanuric chloride can react with 4-butylaniline, morpholine, and aniline in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Reactivity Profile
The compound’s reactivity stems from its amino and morpholino groups, which act as nucleophilic sites.
Substitution Reactions
The triazine ring undergoes nucleophilic aromatic substitution, particularly at positions adjacent to electron-withdrawing groups:
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Amino group participation : The amino groups (-NH2) can react with electrophiles (e.g., alkylating agents) or engage in condensation reactions .
-
Morpholino group reactivity : The morpholine ring may undergo ring-opening reactions or act as a nucleophile in cross-coupling reactions .
Example reaction :
Cyanuric chloride → Substitution with 4-butylaniline → Intermediate → Reaction with morpholine and phenylamine → Final product .
Data Table: Substitution Reactions
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Initial substitution | Cyanuric chloride + 4-butylaniline + base | Mono-substituted triazine intermediate |
| Morpholino addition | Intermediate + morpholine + K₂CO₃ (reflux) | Di-substituted triazine with morpholino |
| Final substitution | Di-substituted triazine + phenylamine | Target compound |
Biological Activity
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Anticancer potential : Triazine derivatives with amino and morpholino groups show cytotoxicity against cancer cell lines, likely through enzyme/receptor binding.
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Structure-activity relationships : Substituent positions (e.g., 4-butylphenyl vs. 3-chlorophenyl) influence lipophilicity and biological efficacy.
Chemical Stability
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Oxidative stability : The compound’s aromatic rings and amino groups may undergo oxidation (e.g., with H₂O₂), forming hydroxylated derivatives.
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Reduction : Amino groups could be reduced (e.g., with NaBH₄), altering reactivity.
Scientific Research Applications
Anticancer Activity
Research has indicated that triazine derivatives, including N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine, exhibit significant anticancer properties. Notable findings include:
- Inhibition of Cancer Cell Growth : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant antiproliferative activity against triple-negative breast cancer cells (MDA-MB231) at concentrations as low as 10 μM .
- Selectivity Towards Cancer Cells : The compound exhibits selective cytotoxicity against cancer cells while sparing non-cancerous cells such as MCF-10A, indicating a favorable therapeutic index .
Materials Science Applications
The unique chemical properties of this compound make it suitable for various applications in materials science:
- Polymer Chemistry : This compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology : Its potential use in the development of nanomaterials for drug delivery systems is being explored due to its ability to form stable complexes with various substrates.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The research indicated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Neuropharmacological Potential
Another investigation focused on the binding affinity of this compound to serotonin receptors. The results suggested that it could serve as a lead compound for developing new treatments for mood disorders due to its ability to modulate neurotransmitter signaling .
Mechanism of Action
The mechanism of action of N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine core can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Morpholino-Substituted Triazines
Key Observations :
Agrochemical Triazines
Comparison with Target Compound :
- The target compound’s phenyl and morpholino groups distinguish it from agrochemical triazines, which favor alkyl (isopropyl) and sulfur/methoxy substituents for herbicidal activity .
Spectroscopic Characterization
- IR Spectroscopy: Morpholino-substituted triazines show characteristic N-H stretches (~3285 cm⁻¹) and aromatic C-H vibrations (~3067 cm⁻¹) .
- NMR: Expected signals include δ 3.6–3.8 ppm (morpholino protons) and δ 6.9–7.9 ppm (aromatic protons) .
Biological Activity
N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of 1,3,5-triazine derivatives . This compound's structure includes a triazine core substituted with various functional groups, notably a butylphenyl group and a morpholinyl group. The compound's molecular formula is with a molecular weight of approximately 404.5 g/mol .
Overview of Biological Activity
-
Anticancer Properties :
Recent studies have highlighted the potential of 1,3,5-triazine derivatives in cancer therapy. Compounds structurally related to this compound have demonstrated significant bioactivity against various cancer cell lines. For example, derivatives of this scaffold have shown inhibitory effects on critical enzymes involved in cancer progression such as DNA topoisomerase IIα and various kinases . -
Mechanism of Action :
The mechanism by which these compounds exert their biological effects typically involves binding to specific molecular targets such as enzymes and receptors. For instance, it has been noted that certain triazine derivatives can inhibit the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in growth factor signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
-
Inhibition of Cancer Cell Lines :
A study evaluated the anticancer activity of several triazine derivatives against different cancer cell lines including MDA-MB231 (triple-negative breast cancer) and MCF-7 (hormone-dependent breast cancer). The results indicated that some derivatives had IC50 values below 10 µM against MDA-MB231 cells, demonstrating selective toxicity towards malignant cells while sparing non-cancerous cells like MCF-10A . -
Receptor Binding Studies :
Research has shown that this compound may interact with CNS-relevant receptors such as serotonin and histamine receptors. These interactions suggest potential applications in treating neurological disorders .
Data Table: Biological Activity Summary
| Compound | Target | Activity Type | IC50 Value (µM) | Cell Line |
|---|---|---|---|---|
| This compound | DNA Topoisomerase IIα | Inhibition | <10 | MDA-MB231 |
| This compound | PI3K/mTOR | Inhibition | 3.41 | Various Cancer Lines |
| This compound | Serotonin Receptors | Binding Affinity | - | CNS Models |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N2-(4-butylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine?
- Methodology : The compound can be synthesized via nucleophilic substitution on the triazine ring. A one-pot microwave-assisted approach (e.g., using cyanoguanidine, aryl aldehydes, and amines in pyridine under controlled heating) optimizes yield and reduces reaction time . Alternatively, stepwise substitution reactions with 4-butylphenylamine, morpholine, and phenylamine on a chloro-substituted triazine precursor are common. Purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) and HPLC for purity validation .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : X-ray crystallography is critical for confirming the triazine core and substituent geometry. Software like SHELXL refines crystallographic data to resolve bond lengths and angles . Complementary techniques include:
- NMR : H and C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and morpholino/methyl groups.
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z 751 [M+1] for dimeric analogs) .
- HPLC : To assess purity (>95% for biological assays) .
Q. What are the primary research applications of this compound?
- Applications :
- Anticancer research : Targets triple-negative breast cancer (MDA-MB-231 cells) via inhibition of proliferation pathways (e.g., autophagy or kinase signaling) .
- Material science : Acts as a photostabilizer in polymers due to UV-absorbing triazine-morpholino motifs .
- Herbicide development : Inhibits plant enzymes (e.g., acetolactate synthase) in agricultural studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s antitumor efficacy?
- Methodology :
- Substituent variation : Replace the 4-butylphenyl group with electron-withdrawing groups (e.g., nitro or halogen) to enhance DNA intercalation. Compare IC values across cancer cell lines .
- 3D-QSAR modeling : Use computational models (e.g., CoMFA/CoMSIA) to predict activity against MDA-MB-231 cells and validate with in vitro assays .
- Dimerization : Synthesize dimeric analogs (e.g., ethane-1,2-diyl-linked triazines) to evaluate enhanced cytotoxicity via dual-target inhibition .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP-luminescence assays) to minimize variability .
- Metabolic profiling : LC-MS/MS to identify metabolites that may deactivate the compound in certain cell environments .
- Crystallographic analysis : Compare ligand-protein binding modes (e.g., via molecular docking) to explain discrepancies in IC values .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Avoid inhalation with N95 respirators .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Ecotoxicity testing : Conduct OECD 201/202 assays to assess aquatic toxicity (LC for Daphnia magna) .
Q. How can computational methods enhance the design of derivatives with reduced environmental persistence?
- Methodology :
- QSAR modeling : Predict biodegradability (e.g., using BIOWIN models) and prioritize derivatives with shorter half-lives .
- Hydrolysis studies : Simulate acidic/basic conditions (pH 3–9) to identify hydrolytically labile bonds (e.g., triazine-morpholino linkages) .
- Photodegradation assays : Expose derivatives to UV light (λ = 254 nm) and track decomposition via HPLC-MS .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
